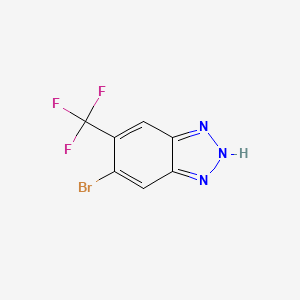
1H-Benzotriazole, 6-bromo-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, 6-bromo-5-(trifluoromethyl)- is a brominated benzotriazole derivative with a trifluoromethyl group at the 5-position. This compound is part of the benzotriazole family, which are heterocyclic aromatic organic compounds known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole, 6-bromo-5-(trifluoromethyl)- can be synthesized through several synthetic routes. The reaction conditions typically require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole, 6-bromo-5-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines under suitable conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzotriazole, 6-bromo-5-(trifluoromethyl)- has various scientific research applications. It is used in the synthesis of indole derivatives, which are prevalent in natural products and drugs. The compound's biological activities include antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic properties. These properties make it valuable in the development of new therapeutic agents and research tools.
Mechanism of Action
The mechanism by which 1H-Benzotriazole, 6-bromo-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1H-Benzotriazole, 6-bromo-5-(trifluoromethyl)- is compared with other similar compounds to highlight its uniqueness. Similar compounds include other brominated benzotriazoles and trifluoromethylated benzotriazoles. The presence of the trifluoromethyl group and the bromine atom in this compound may confer unique chemical and biological properties compared to its analogs.
List of Similar Compounds
1H-Benzotriazole
5-Bromo-1H-benzotriazole
5-(Trifluoromethyl)-1H-benzotriazole
6-Bromo-1H-benzotriazole
This comprehensive overview provides a detailed understanding of 1H-Benzotriazole, 6-bromo-5-(trifluoromethyl)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)-2H-benzotriazole |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-6-5(12-14-13-6)1-3(4)7(9,10)11/h1-2H,(H,12,13,14) |
InChI Key |
NQUVTCZEWUXBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


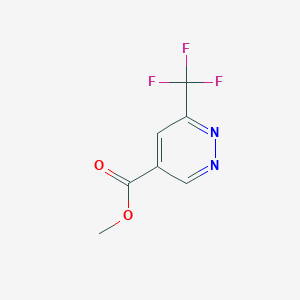
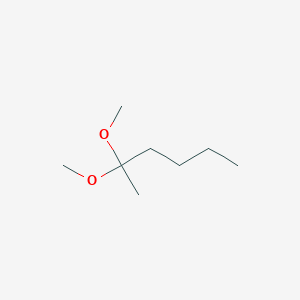

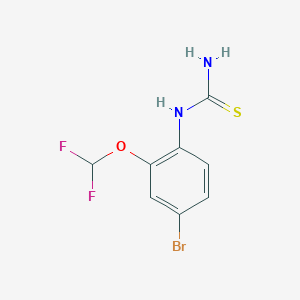
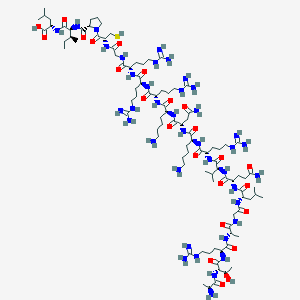
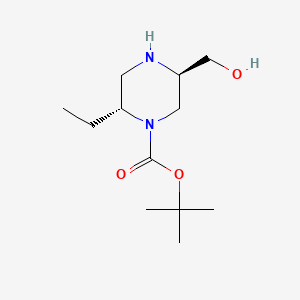
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine](/img/structure/B15361983.png)
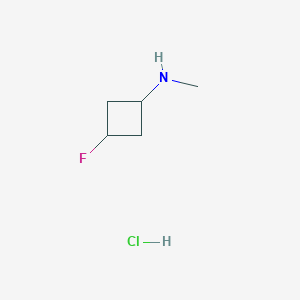
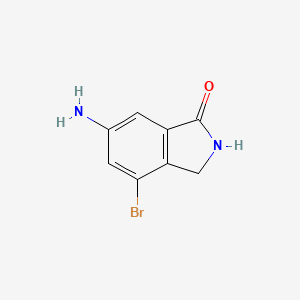
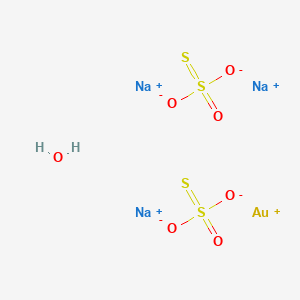
![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
